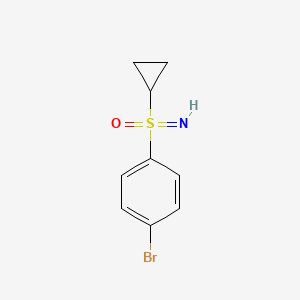

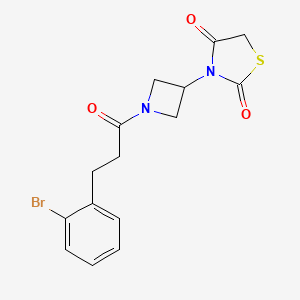

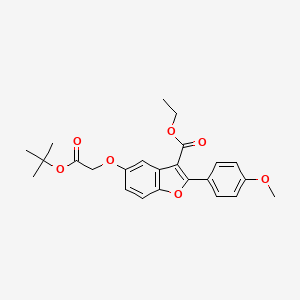

![molecular formula C16H22N4O4 B2988967 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1428366-75-9](/img/structure/B2988967.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic system with a pyrazole ring fused to an oxazine ring. It also has a piperazine ring, which is a common motif in pharmaceuticals due to its ability to increase solubility and bioavailability .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[5,1-b][1,3]oxazine ring, followed by the introduction of the piperazine ring. The tetrahydrofuran-2-carbonyl group could be introduced through a carbonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system and the piperazine ring. The presence of nitrogen atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and a carbonyl group would likely result in a polar molecule with potential for hydrogen bonding .Scientific Research Applications

Molecular Interaction Studies

Research has explored the molecular interactions of compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone with biological receptors, such as the CB1 cannabinoid receptor. These studies involve conformational analysis, development of pharmacophore models, and comparative molecular field analysis (CoMFA) to understand the binding interactions with receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been extensively studied for its interaction with the CB1 receptor, highlighting the importance of molecular shape and electrostatics in receptor binding (J. Shim et al., 2002).

Structural Characterization and Synthesis

The structural characterization and synthesis of novel pyrazole carboxamide derivatives, which share a similar core structure with the compound , have been reported. These studies often involve advanced spectroscopy techniques and X-ray crystallography to confirm the molecular structure. Such research contributes to the development of new synthetic methodologies and the exploration of the compound's potential as a lead for further medicinal chemistry efforts (Hong-Shui Lv et al., 2013).

Antimicrobial and Antifungal Studies

Compounds with pyrazole and isoxazole moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies involve the synthesis of novel derivatives and subsequent biological testing against various bacterial and fungal strains. This research area highlights the potential of such compounds in developing new antimicrobial agents, which is crucial given the increasing resistance to existing antibiotics (P. Sanjeeva et al., 2022).

Anticancer Evaluation

Some derivatives, similar to the compound , have been prepared and evaluated as potential anticancer agents. The synthesis of these compounds followed by in vitro testing against cancer cell lines offers insights into their cytotoxic properties and potential mechanisms of action. This area of research is pivotal for identifying new therapeutic options for cancer treatment (R. S. Gouhar et al., 2015).

Future Directions

properties

IUPAC Name |

[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c21-14(12-11-17-20-4-2-10-24-16(12)20)18-5-7-19(8-6-18)15(22)13-3-1-9-23-13/h11,13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKZOKCILRXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

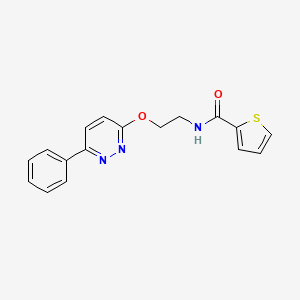

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)

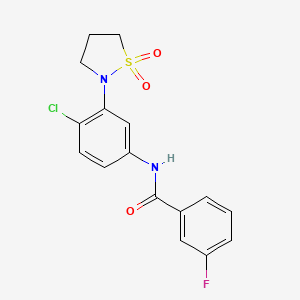

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)

![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)

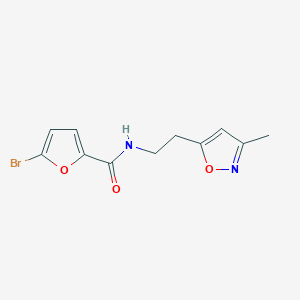

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)